N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
Synthesis Analysis
The synthesis of related N-substituted oxadiazole derivatives often involves multi-step reactions starting from corresponding organic acids transformed into esters, hydrazides, and subsequently, oxadiazole derivatives through cyclization reactions. A typical process might involve the reaction of phenyl/aryl/aralkyl/heterocyclic organic acids into their esters, further converted into hydrazides and then into oxadiazole derivatives (Aziz‐ur‐Rehman et al., 2016). These synthetic pathways are crucial for the preparation of compounds with potential biological activities.
Molecular Structure Analysis
Molecular structure analysis through X-ray diffraction studies plays a vital role in confirming the configuration of newly synthesized compounds. For compounds within the oxadiazole category, crystallography reports reveal intricate details about their molecular geometry, including bond lengths, angles, and the presence of intra- and intermolecular hydrogen bonds, which significantly influence their chemical behavior and stability (P. Sharma et al., 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-4-26-18-8-6-5-7-16(18)21-23-20(27-24-21)12-11-19(25)22-17-10-9-14(2)13-15(17)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVDPMIYKOSQJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=C(C=C(C=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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